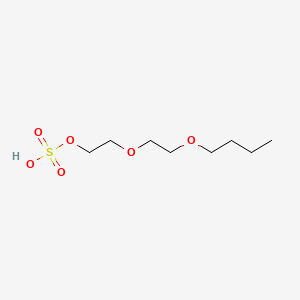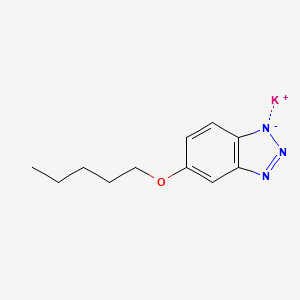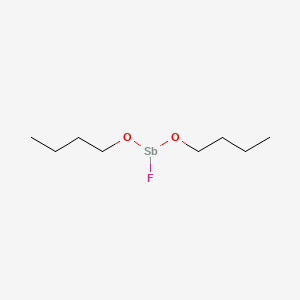
Dibutoxyfluorostibine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoxyfluorostibine: is an organometallic compound that contains antimony, fluorine, and butoxy groups. It is known for its unique chemical properties and potential applications in various fields of research and industry. The compound’s molecular structure includes a central antimony atom bonded to a fluorine atom and two butoxy groups, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutoxyfluorostibine can be synthesized through several methods. One common approach involves the reaction of antimony pentafluoride with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the direct fluorination of dibutoxystibine using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutoxyfluorostibine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutoxyfluorostibine is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds. It is also employed in the preparation of other organometallic compounds and as a catalyst in certain reactions.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential use as an antimicrobial agent and in drug delivery systems is being explored due to its unique chemical properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacturing of plastics and other polymers.
Wirkmechanismus
The mechanism by which dibutoxyfluorostibine exerts its effects involves its ability to interact with various molecular targets. The antimony atom in the compound can form coordination complexes with other molecules, influencing their reactivity and stability. The fluorine and butoxy groups also play a role in modulating the compound’s chemical behavior, allowing it to participate in a wide range of reactions.
Vergleich Mit ähnlichen Verbindungen
Dibutoxychlorostibine: Similar structure but with a chlorine atom instead of fluorine.
Dibutoxybromostibine: Similar structure but with a bromine atom instead of fluorine.
Dibutoxyiodostibine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Dibutoxyfluorostibine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its chlorine, bromine, and iodine analogs. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making this compound a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93840-07-4 |
|---|---|
Molekularformel |
C8H18FO2Sb |
Molekulargewicht |
286.99 g/mol |
IUPAC-Name |
dibutoxy(fluoro)stibane |
InChI |
InChI=1S/2C4H9O.FH.Sb/c2*1-2-3-4-5;;/h2*2-4H2,1H3;1H;/q2*-1;;+3/p-1 |
InChI-Schlüssel |
XERVMGXKGKFAFR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCO[Sb](OCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



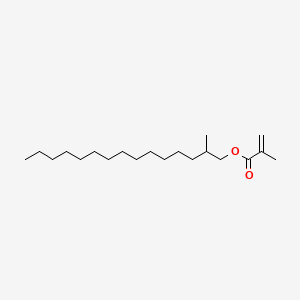
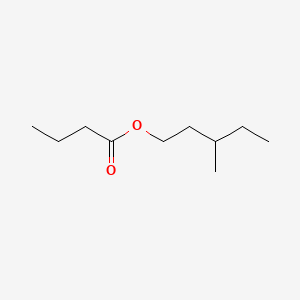


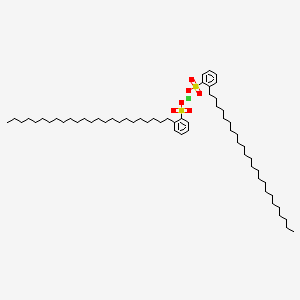

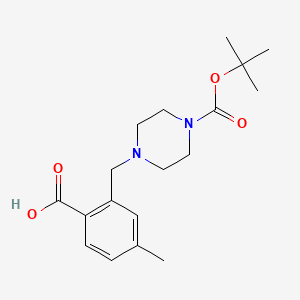

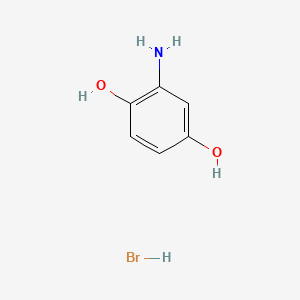
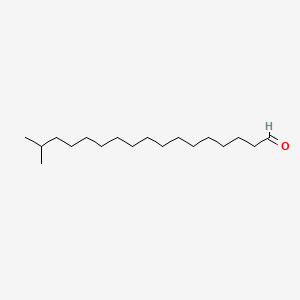
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
